molecular formula C16H21NO5 B6148140 4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid CAS No. 952589-12-7

4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid

Cat. No. B6148140
CAS RN: 952589-12-7
M. Wt: 307.3
InChI Key:
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Description

4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid (4-TBCA) is an organic compound that has been used in a variety of scientific research applications. It is an important intermediate in the synthesis of various compounds and is used as a building block for more complex molecules. 4-TBCA has been studied extensively for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Scientific Research Applications

4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid has been used in a variety of scientific research applications. It is an important intermediate in the synthesis of various compounds and is used as a building block for more complex molecules. It has been used in the synthesis of drugs, such as antipsychotics, anticonvulsants, and antibiotics. It has also been used in the synthesis of polymers, dyes, and other organic compounds. In addition, 4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid has been used in the synthesis of peptide and peptidomimetic compounds, as well as in the synthesis of catalysts and enzymes.

Mechanism of Action

The mechanism of action of 4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid is not completely understood. However, it is believed that 4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid acts as a proton acceptor and is able to form hydrogen bonds with other molecules. This allows it to react with a variety of different compounds, such as acids, bases, and nucleophiles. In addition, 4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid has been found to be an effective catalyst for the synthesis of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid are not well understood. However, it has been shown to have some effects on the nervous system, including an increase in the release of neurotransmitters such as serotonin and norepinephrine. It has also been found to have anti-inflammatory and anti-oxidant effects. In addition, 4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid has been found to have some effects on the metabolism of carbohydrates and lipids.

Advantages and Limitations for Lab Experiments

4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid has several advantages for lab experiments. It is a relatively inexpensive and readily available compound, making it easy to obtain and use. It is also a relatively stable compound, making it easy to store and handle. In addition, 4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid is a relatively non-toxic compound, making it safe to use in laboratory experiments.
However, there are some limitations to using 4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid for lab experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it is not very reactive, making it difficult to use in reactions that require a high degree of reactivity. Finally, 4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid is not very stable in the presence of light, making it difficult to use in experiments that require exposure to light.

Future Directions

The future of 4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid is promising, as there are a variety of potential applications for this compound. One potential application is in the synthesis of drugs, as 4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid can be used as a building block for more complex molecules. In addition, 4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid could be used in the synthesis of polymers, dyes, and other organic compounds. Finally, 4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid could be used in the synthesis of peptide and peptidomimetic compounds, as well as in the synthesis of catalysts and enzymes.
In conclusion, 4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid is an important intermediate in the synthesis of various compounds and is used as a building block for more complex molecules. It has been studied extensively for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments. With further research, 4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid could be used in the synthesis of drugs, polymers, dyes, and other organic compounds, as well as in the synthesis of peptide and peptidomimetic compounds, catalysts, and enzymes.

Synthesis Methods

The synthesis of 4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid can be achieved through two different methods. The first method involves the reaction of pyrrolidine-3-carboxylic acid with tert-butyl bromoacetate in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction produces 4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid and tert-butyl alcohol as the main products. The second method involves the reaction of pyrrolidine-3-carboxylic acid with tert-butyl chloroacetate in the presence of a base. This reaction produces 4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid and tert-butyl chloride as the main products.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid involves the protection of the pyrrolidine nitrogen, followed by the reaction with 4-hydroxybenzoic acid to form the desired product.", "Starting Materials": [ "3-pyrrolidinol", "tert-butyl chloroformate", "4-hydroxybenzoic acid", "triethylamine", "dichloromethane", "diisopropylethylamine", "dimethylformamide", "hydrochloric acid", "sodium hydroxide", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate" ], "Reaction": [ "Protection of pyrrolidine nitrogen with tert-butyl chloroformate and triethylamine in dichloromethane", "Reaction of the protected pyrrolidine with 4-hydroxybenzoic acid and diisopropylethylamine in dimethylformamide", "Deprotection of the tert-butyl group with hydrochloric acid in dichloromethane", "Neutralization of the reaction mixture with sodium hydroxide", "Extraction of the product with ethyl acetate", "Washing of the organic layer with sodium bicarbonate and water", "Drying of the organic layer with magnesium sulfate", "Evaporation of the solvent to obtain the desired product" ] }

CAS RN

952589-12-7

Product Name

4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid

Molecular Formula

C16H21NO5

Molecular Weight

307.3

Purity

95

Origin of Product

United States

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